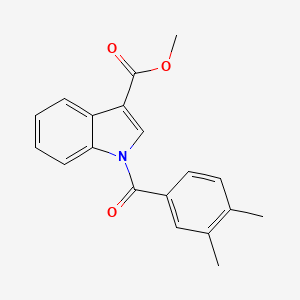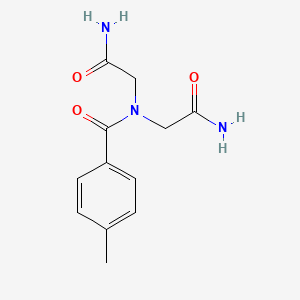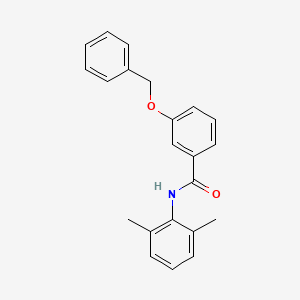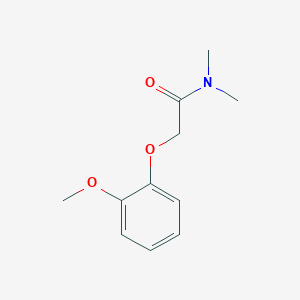
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinolinecarboxamides and has been found to exhibit promising activity against various diseases, including malaria, cancer, and Alzheimer's disease.
作用机制
The mechanism of action of 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In malaria, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to inhibit the activity of plasmepsins, which are essential enzymes for the survival of the Plasmodium parasite. In cancer, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to inhibit the activity of various kinases and transcription factors, which are involved in cell proliferation and survival. In Alzheimer's disease, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. In malaria, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. In cancer, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to induce cell cycle arrest, apoptosis, and inhibit angiogenesis. In Alzheimer's disease, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to reduce oxidative stress and improve synaptic function.
实验室实验的优点和局限性
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad-spectrum activity. However, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
未来方向
There are several future directions for 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide and to identify potential drug targets for its development as a therapeutic agent.
Conclusion
In conclusion, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide is a synthetic compound that has shown promising activity against various diseases, including malaria, cancer, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it exhibits various biochemical and physiological effects. 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide research, and further studies are needed to fully understand its potential therapeutic applications.
合成方法
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst.
科学研究应用
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to exhibit promising activity against malaria, cancer, and Alzheimer's disease. In malaria, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to be effective against both the asexual and sexual stages of the Plasmodium parasite. In cancer, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease, 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.
属性
IUPAC Name |
2-phenyl-N-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(23-16-9-6-12-22-14-16)18-13-20(15-7-2-1-3-8-15)24-19-11-5-4-10-17(18)19/h1-14H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOOPUYRZLYVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)

![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)


![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)





